molecular formula C13H16N4O B1684213 Veliparib CAS No. 912444-00-9

Veliparib

Cat. No. B1684213
M. Wt: 244.29 g/mol
InChI Key: JNAHVYVRKWKWKQ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Veliparib (ABT-888) is a potential anti-cancer drug acting as a PARP inhibitor . It kills cancer cells by blocking a protein called PARP, thereby preventing the repair of DNA or genetic damage in cancer cells and possibly making them more susceptible to anticancer treatments .


Synthesis Analysis

The synthesis of Veliparib involves the creation of new mitochondria-targeting PARP inhibitor prodrugs of (±)-veliparib . The goal of this synthesis is to advance potential neuroprotective properties without impairing the repair of damaged DNA in the nucleus .


Molecular Structure Analysis

Veliparib belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring .


Chemical Reactions Analysis

Veliparib is a benzimidazole substituted with a carbamoyl group at C-4 and a (2R)-2-methylpyrrolidin-2-yl moiety at C-2 . It is a potent, orally bioavailable PARP inhibitor .


Physical And Chemical Properties Analysis

Veliparib has a molecular formula of C13H16N4O and a molecular weight of 244.2923 g/mol . It is a small molecule and is currently being investigated for its therapeutic properties .

Scientific Research Applications

Brain Metastases Treatment

  • Study by Mehta et al. (2015): Veliparib combined with whole brain radiation therapy (WBRT) was explored for treating patients with brain metastases from primary solid tumors. The study found that this combination was safe and showed preliminary efficacy, warranting further research (Mehta et al., 2015).

Breast Cancer Research

  • Study by Isakoff et al. (2016): A Phase II trial investigated the addition of veliparib to temozolomide or carboplatin/paclitaxel in patients with locally recurrent or metastatic breast cancer harboring a deleterious BRCA1 or BRCA2 mutation. This study aimed to evaluate the clinical benefits of veliparib in such patients (Isakoff et al., 2016).

Non-Small Cell Lung Cancer (NSCLC)

  • Study by Chabot et al. (2016): The efficacy and safety of veliparib combined with WBRT in patients with brain metastases from NSCLC were evaluated in a phase 2 study. The results indicated no significant differences in overall survival and safety compared to the placebo group, highlighting an unmet need for effective therapies in this domain (Chabot et al., 2016).

Ovarian Cancer

  • Study by Kummar et al. (2015): This randomized phase II trial assessed veliparib in combination with cyclophosphamide compared to cyclophosphamide alone in patients with BRCA-mutant ovarian cancer. The study concluded that adding veliparib did not significantly improve response rates or progression-free survival (Kummar et al., 2015).

Melanoma

  • Study by Middleton et al. (2015): A randomized Phase II study evaluated veliparib in combination with temozolomide in patients with metastatic melanoma. The study found that veliparib nearly doubled median progression-free survival compared to the placebo, but the improvements were not statistically significant (Middleton et al., 2015).

Acute Leukemias and Myeloproliferative Neoplasms

  • Study by Pratz et al. (2016): Veliparib combined with topotecan and carboplatin was evaluated in patients with acute leukemias, aggressive myeloproliferative neoplasms, and chronic myelomonocytic leukemia. The study showed promising results, especially in patients with aggressive MPNs and CMML (Pratz et al., 2016).

Solid Tumors

  • Study by George et al. (2022): This comprehensive review summarized the profile of veliparib, focusing on its early clinical investigations in solid malignancies. The review highlighted veliparib's tolerability and potential in improving outcomes in solid tumors like ovarian, breast, and lung cancer (George et al., 2022).

Safety And Hazards

Veliparib can lead to a higher incidence of anemia and thrombocytopenia when combined with chemotherapy, as well as nausea and fatigue overall . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

Veliparib is currently being evaluated for its efficacy in treating advanced/metastatic breast cancer . The results from these studies will help determine the future directions for the use of Veliparib in cancer treatment .

properties

IUPAC Name

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAHVYVRKWKWKQ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238456
Record name Veliparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Veliparib

CAS RN

912444-00-9
Record name Veliparib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912444-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Veliparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912444009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Veliparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Veliparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VELIPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01O4K0631N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Veliparib
Reactant of Route 2
Reactant of Route 2
Veliparib
Reactant of Route 3
Reactant of Route 3
Veliparib
Reactant of Route 4
Veliparib
Reactant of Route 5
Reactant of Route 5
Veliparib
Reactant of Route 6
Veliparib

Citations

For This Compound
10,700
Citations
RL Coleman, GF Fleming, MF Brady… - … England Journal of …, 2019 - Mass Medical Soc
… the efficacy of veliparib added to … veliparib followed by placebo maintenance (veliparib combination only), or chemotherapy plus veliparib followed by veliparib maintenance (veliparib …
Number of citations: 701 www.nejm.org
S Boussios, P Karihtala, M Moschetta, C Abson… - Investigational new …, 2020 - Springer
… Veliparib does not yet have an approved label; nevertheless, … mechanism of action of veliparib and provides an overview … with veliparib versus the combination followed by veliparib …
Number of citations: 80 link.springer.com
LM Wagner - OncoTargets and therapy, 2015 - Taylor & Francis
… Veliparib is one of several recently developed oral inhibitors of PARP currently in clinical … , mechanisms of action, toxicity, and activity of veliparib seen in clinical trials to date. Also …
Number of citations: 81 www.tandfonline.com
HS Rugo, OI Olopade, A DeMichele… - … England Journal of …, 2016 - Mass Medical Soc
Background The genetic and clinical heterogeneity of breast cancer makes the identification of effective therapies challenging. We designed I-SPY 2, a phase 2, multicenter, adaptively …
Number of citations: 555 www.nejm.org
V Diéras, HS Han, B Kaufman, H Wildiers… - The lancet …, 2020 - thelancet.com
… In this trial, we compared veliparib versus placebo in combination with carboplatin and paclitaxel, and continued as monotherapy if carboplatin and paclitaxel were discontinued before …
Number of citations: 230 www.thelancet.com
SJ Isakoff, B Overmoyer, NM Tung… - Journal of Clinical …, 2010 - ascopubs.org
… Veliparib and temozolomide (TMZ) are synergistic … veliparib with TMZ would be active in metastatic breast cancer (MBC). Methods: We conducted a single arm phase II trial of veliparib …
Number of citations: 217 ascopubs.org
MA Lowery, DP Kelsen, M Capanu, SC Smith… - European Journal of …, 2018 - Elsevier
… Veliparib was dosed at a volume of 300 mg twice-daily (N = 3), then 400 mg twice-daily (N = 15) days 1–28. The primary end-point was to determine the response rate of veliparib; …
Number of citations: 146 www.sciencedirect.com
RR George, R Thomas, A Davice… - Journal of Oncology …, 2022 - journals.sagepub.com
… The aim of this comprehensive review is to summarise the profile of veliparib and to provide … use of veliparib in solid malignancies were identified. The results showed that veliparib is …
Number of citations: 3 journals.sagepub.com
S Loibl, J O'Shaughnessy, M Untch, WM Sikov… - The Lancet …, 2018 - thelancet.com
… Although the addition of veliparib and carboplatin to paclitaxel … veliparib to carboplatin and paclitaxel did not. Increased toxicities with the addition of carboplatin (with or without veliparib…
Number of citations: 627 www.thelancet.com
S Kummar, J Ji, R Morgan, HJ Lenz, SL Puhalla… - Clinical Cancer …, 2012 - AACR
… We conducted a phase I trial of the PARP inhibitor veliparib … with veliparib administered once daily for 7, 14, or 21 days. … MTD was established as veliparib 60 mg with cyclophosphamide …
Number of citations: 221 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.